2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid
Overview
Description
“2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid” is a chemical compound with the molecular formula C13H8F3NO4 and a molecular weight of 299.2 g/mol. It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The trifluoromethoxy and phenoxy groups are attached at the 2-position of the isonicotinic acid .Scientific Research Applications
Pro-chelator for Iron Sequestration : A pro-chelating agent, related to isonicotinic acid, was designed to interact with iron only in the presence of hydrogen peroxide. This compound prevents degradation caused by hydroxyl radicals generated from iron and hydrogen peroxide, representing a strategy for selectively chelating detrimental metal ions (Charkoudian, Pham, & Franz, 2006).
Allosteric Modifiers of Hemoglobin : Certain derivatives of 2-(aryloxy)-2-methylpropionic acids, structurally related to isonicotinic acid, have been found to effectively decrease the oxygen affinity of human hemoglobin. These compounds show potential in clinical areas requiring enhanced oxygen delivery, such as in ischemia or stroke treatment (Randad, Mahran, Mehanna, & Abraham, 1991).
Metal Complexes and Antioxidative Action : A study on transition metal complexes of a compound closely related to isonicotinic acid showed its ability to function as a ligand and exhibit antioxidative action against superoxide and hydroxyl radicals (Wu, Deng, & Chen, 1993).
Gas-Sorbing Coordination Polymers : Isonicotinic acid derivatives have been used in the development of coordination polymers that exhibit microporosity and the ability to sorb gases like CO2, CH4, and H2. These materials show promise for applications in gas storage and separation (White et al., 2015).
Luminescent Hybrid Materials : Modified derivatives of isonicotinic acid have been utilized in the synthesis of luminescent hybrid materials, which show potential in photophysical applications due to their ability to efficiently transfer energy and exhibit strong emissions (Wang & Yan, 2006).
Substituent Exchange Reactions : Research on the exchange reactions of certain aryloxycyclophosphazenes with sodium trifluoroethoxide, which involves derivatives of isonicotinic acid, contributes to understanding the reactivity and potential applications of these compounds in polymer chemistry (Liu, Breon, Chen, & Allcock, 2012).
Properties
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-10-3-1-9(2-4-10)20-11-7-8(12(18)19)5-6-17-11/h1-7H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTFNNFVWKTOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=CC(=C2)C(=O)O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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